Microminutin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-8-(3-methyl-5-oxo-2H-furan-4-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-8-7-19-15(17)12(8)13-10(18-2)5-3-9-4-6-11(16)20-14(9)13/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYVCLJYWIHOAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1)C2=C(C=CC3=C2OC(=O)C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346101 | |
| Record name | Microminutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84041-46-3 | |
| Record name | Microminutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation Methodologies
Identification and Distribution in Botanical Sources
Microminutin and its related compounds have been identified across several plant species, with Micromelum and Murraya genera being prominent sources.
Micromelum minutum (Rutaceae) stands as a primary source for the isolation of this compound. This compound has been detected and extracted from various parts of the plant, including its stems and fruits. Early studies reported the isolation of this compound from an acetone (B3395972) extract of the stems of M. minutum collected in Thailand nih.govpharm.or.jp. Further research also identified this compound among the coumarins isolated from the fruits of M. minutum medcraveonline.comnih.govresearchgate.net. The compound's presence in this species is well-established, contributing to the understanding of the phytochemical diversity within the Micromelum genus pharm.or.jpmedcraveonline.comnih.govprota4u.orgresearchgate.netnih.govmdpi.comacs.org.
Micromelum falcatum has also been a subject of phytochemical investigation, revealing the presence of coumarin (B35378) derivatives. While this compound itself has been noted in relation to M. falcatum nih.gov, studies have specifically identified related compounds, such as "this compound B" and "this compound C," as new coumarin derivatives isolated from the fruits of this species researchgate.netresearchgate.netresearchgate.netunair.ac.id. These findings suggest that M. falcatum harbors analogues of this compound, contributing to the broader family of coumarins found within the genus.
This compound has also been detected in Murraya paniculata, commonly known as orange jasmine nih.govmdpi.comnih.gov. This species is recognized for its rich coumarin content mdpi.comnih.govjournal-jop.orgnih.govresearchgate.netsemanticscholar.orglongdom.orgresearchgate.netresearchgate.net. Research has identified this compound among the known coumarins isolated from M. paniculata, further underscoring its distribution within related genera of the Rutaceae family researchgate.net.
Extraction Techniques and Solvent Systems in Natural Product Chemistry
The extraction of this compound and other phytochemicals from plant matrices relies on established techniques in natural product chemistry. Common methods include maceration, percolation, Soxhlet extraction, and more contemporary approaches like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) nih.govmdpi.comresearchgate.netmdpi.comencyclopedia.pub. The selection of appropriate solvents is critical, with polarity playing a key role in the efficiency of compound extraction. Polar solvents such as methanol (B129727), ethanol, acetone, and water, as well as non-polar solvents like hexane (B92381), ethyl acetate (B1210297), and chloroform (B151607), are frequently employed nih.gov. For M. minutum, acetone has been a frequently used solvent for initial extraction, often followed by fractionation with hexane and ethyl acetate nih.govpharm.or.jpmedcraveonline.comprota4u.orgitb.ac.idjppres.com. Sequential extraction using n-hexane, ethyl acetate, and methanol has also been utilized for M. minutum leaves itb.ac.id.
Advanced Chromatographic and Spectroscopic Strategies for Isolation
Following extraction, advanced chromatographic and spectroscopic techniques are indispensable for the isolation and structural elucidation of this compound.
Silica (B1680970) gel column chromatography is a widely adopted technique for the purification of natural products, utilizing silica gel as the stationary phase due to its high adsorption properties and surface area column-chromatography.comcolumn-chromatography.comchemistryviews.orgteledynelabs.com. Studies involving M. minutum have employed silica gel column chromatography, often eluting with solvent systems such as hexane-acetone mixtures, to isolate compounds like this compound nih.govpharm.or.jp.
Preparative Thin-Layer Chromatography (Prep TLC) serves as another crucial method for isolating compounds from complex mixtures, particularly when dealing with smaller quantities or for initial fractionation steps rochester.educhemistryabc.comnih.gov. In the isolation of this compound from M. minutum stems, silica gel column chromatography was followed by repeated preparative TLC to achieve purification pharm.or.jpmedcraveonline.com. Spectroscopic methods, including various Nuclear Magnetic Resonance (NMR) techniques (¹H-NMR, ¹³C-NMR, DEPT, HSQC, COSY, and HMBC), are subsequently used to elucidate the precise chemical structures of the isolated compounds nih.govpharm.or.jpitb.ac.id.
Compound List
Chemical Synthesis and Analogues
Total Synthesis Approaches for Microminutin
The total synthesis of this compound has been a subject of significant interest in organic chemistry, with researchers developing efficient routes that leverage key intermediates and specific reaction methodologies.
Key Synthetic Intermediates and Reaction Pathways (e.g., Isomurralonginol Route)
Another approach described involves the use of ring-closing metathesis (RCM) for the synthesis of a key intermediate (intermediate 12), which proceeds with an 84% yield using Grubbs' first-generation catalyst researchgate.net.
Table 1: Key Synthetic Intermediates and Yields in the Isomurralonginol Route to this compound
| Intermediate/Product | Precursor | Number of Steps | Yield (%) | Citation(s) |
| Isomurralonginol (1) | Umbelliferone (B1683723) | 4 | 59 | researchgate.netresearchgate.netlookchem.comchemfaces.commolaid.com |
| Isomurralonginol acetate (B1210297) (2) | Isomurralonginol (1) | 1 | 94 | researchgate.netresearchgate.netlookchem.comchemfaces.commolaid.com |
| Murralongin (3) | Isomurralonginol acetate (2) | 1 | 75 | researchgate.netresearchgate.netlookchem.comchemfaces.commolaid.com |
| This compound (final product) | Isomurralonginol framework | 2 | 38 | researchgate.netresearchgate.netchemfaces.commolaid.com |
Selenolactonization Strategies in this compound Synthesis
A critical step in the synthesis of this compound involves the selenolactonization reaction researchgate.netresearchgate.net. Specifically, this methodology is applied to an α,β-substituted vinyl acetic acid intermediate (designated as 12 in some literature) researchgate.net. The selenolactonization process, when carried out on this substrate, proceeds with a reported yield of 50% researchgate.net. A notable feature of this reaction is the spontaneous elimination of the selenyl moiety, leading to the formation of the unsaturated lactone without the need for oxidation researchgate.net.
Spectroscopic Validation of Synthesized this compound
The structural integrity and identity of synthesized this compound are confirmed through comprehensive spectroscopic analysis. Techniques commonly employed include Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, ¹³C NMR, and various 2D NMR experiments such as COSY, NOESY, and HMBC ebi.ac.uktandfonline.compharm.or.jp. Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HR-MS), is also critical for determining the molecular formula and fragmentation patterns ebi.ac.ukpharm.or.jp. Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-VIS) spectroscopy are also utilized to characterize functional groups and electronic transitions ebi.ac.ukpharm.or.jp. Crucially, the spectroscopic data obtained for the synthesized this compound are compared with those reported for the naturally isolated compound to ensure accurate identification tandfonline.compharm.or.jpchemfaces.com.
Synthetic Accessibility and Preparation of this compound Analogues (e.g., 4-Methylthis compound)
The synthetic strategies developed for this compound also facilitate the preparation of its structural analogues, providing access to modified compounds for structure-activity relationship studies tandfonline.com. A notable example is 4-Methylthis compound , which has been synthesized using similar chemical methodologies tandfonline.com. The synthetic accessibility of such analogues is crucial for exploring how structural variations impact biological activity. Furthermore, advancements in cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer pathways to synthesize a range of non-natural analogues by modifying specific positions on the coumarin (B35378) core researchgate.net.
Table 2: Known this compound Analogues and Synthesis Approaches
| Analogue Name | Key Synthetic Strategy | Citation(s) |
| 4-Methylthis compound | Similar to this compound synthesis | tandfonline.com |
| Non-natural analogues | Suzuki-Miyaura coupling | researchgate.net |
Derivatization and Structural Modification for Enhanced Biological Probing
The known biological activities of this compound, including its reported cytotoxic effects ebi.ac.uktandfonline.com, provide a strong rationale for its derivatization and structural modification. By introducing specific functional groups or altering existing ones, researchers can probe the molecule's interaction with biological targets and potentially enhance its efficacy or selectivity. While detailed studies on the specific derivatization of this compound for biological probing are not extensively detailed in the provided snippets, the general principle involves modifying the coumarin scaffold or its side chains. Such modifications can lead to new compounds with improved pharmacological profiles, making them valuable tools for understanding cellular mechanisms and developing potential therapeutic agents. For instance, synthetic routes that allow for the facile introduction of substituents could be leveraged to create libraries of this compound derivatives for screening against various biological targets.
Compound List:
this compound
Isomurralonginol
Isomurralonginol acetate
Murralongin
4-Methylthis compound
Biological Activities and Mechanistic Studies
Investigations into Cytotoxic Activities of Microminutin and Derivatives
Scientific studies have explored the cytotoxic properties of this compound and other related coumarin (B35378) compounds derived from Micromelum minutum. These investigations aim to profile the efficacy of these natural compounds in inhibiting the growth of diverse cancer cell lines, providing insight into their potential as anticancer agents.
The in vitro cytotoxic effects of this compound and its derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell viability, is a key metric used in these assessments.
While direct cytotoxic data for this compound against the T-lymphoblastic leukemia cell line (CEM-SS) is not extensively detailed in the reviewed literature, studies on other coumarins isolated from Micromelum minutum provide valuable insights. The chloroform (B151607) extracts from the leaves of this plant demonstrated potent activity against CEM-SS cells, with an IC50 value of 4.2 µg/ml. medcraveonline.com
Further research into specific derivatives has identified significant cytotoxic activity. For instance, 8-hydroxyisocapnolactone-2',3'-diol was found to be the most active among the tested compounds, exhibiting an IC50 value of 2.9 µg/ml. tandfonline.comtandfonline.comtandfonline.comresearchgate.net Another derivative, 2′,3′-epoxyisocapnolactone, also showed notable cytotoxicity with an IC50 value of 3.9 µg/ml. tandfonline.comtandfonline.com In contrast, 3″,4″-dihydrocapnolactone was only weakly toxic to this cell line, with an IC50 of 12.9 µg/ml. tandfonline.comtandfonline.com
| Compound/Extract | Cell Line | IC50 Value (µg/ml) | Reference |
|---|---|---|---|
| 8-hydroxyisocapnolactone-2',3'-diol | CEM-SS | 2.9 | tandfonline.comtandfonline.comtandfonline.comresearchgate.net |
| 2′,3′-epoxyisocapnolactone | CEM-SS | 3.9 | tandfonline.comtandfonline.com |
| 3″,4″-dihydrocapnolactone | CEM-SS | 12.9 | tandfonline.comtandfonline.com |
| Chloroform Leaf Extract | CEM-SS | 4.2 | medcraveonline.com |
Similar to the findings for the CEM-SS cell line, specific cytotoxic data for this compound against the promyelocytic leukemia cell line (HL60) is limited. However, studies on coumarin derivatives from Micromelum minutum have shown significant activity. Two compounds, in particular, were found to be significantly toxic to HL60 cells. medcraveonline.com
8-hydroxyisocapnolactone-2',3'-diol displayed strong cytotoxic effects with an IC50 value of 2.5 µg/ml. medcraveonline.comtandfonline.comtandfonline.com Additionally, 2′,3′-epoxyisocapnolactone was also effective, showing an IC50 value of 4.2 µg/ml against this cell line. medcraveonline.comtandfonline.comtandfonline.com
| Compound | Cell Line | IC50 Value (µg/ml) | Reference |
|---|---|---|---|
| 8-hydroxyisocapnolactone-2',3'-diol | HL60 | 2.5 | medcraveonline.comtandfonline.comtandfonline.com |
| 2′,3′-epoxyisocapnolactone | HL60 | 4.2 | medcraveonline.comtandfonline.comtandfonline.com |
Research has demonstrated that this compound exhibits potent cytotoxic activity against the cholangiocarcinoma cell line, KKU-100. nih.gov In these studies, this compound showed strong cytotoxicity with an IC50 value of 1.719 µg/mL. medcraveonline.com
Other coumarins isolated from the same plant also displayed cytotoxic effects against KKU-100 cells. Murrangatin was found to be strongly cytotoxic with an IC50 value of 2.9 µg/mL. medcraveonline.com Murralongin, micromelin (B228078), and minumicrolin exhibited cytotoxicity with IC50 values of 9.0 µg/mL, 9.2 µg/mL, and 10.2 µg/mL, respectively. medcraveonline.com Scopoletin (B1681571) also showed cytotoxic activity, with a higher IC50 value of 19.2 µg/mL. medcraveonline.com
| Compound | Cell Line | IC50 Value (µg/ml) | Reference |
|---|---|---|---|
| This compound | KKU-100 | 1.719 | medcraveonline.com |
| Murrangatin | KKU-100 | 2.9 | medcraveonline.com |
| Murralongin | KKU-100 | 9.0 | medcraveonline.com |
| Micromelin | KKU-100 | 9.2 | medcraveonline.com |
| Minumicrolin | KKU-100 | 10.2 | medcraveonline.com |
| Scopoletin | KKU-100 | 19.2 | medcraveonline.com |
The cytotoxic effects of this compound on the human breast cancer cell line (MCF-7) are not as well-documented as for other cell lines. However, research on compounds isolated from Micromelum minutum has provided some data. One study reported that an unspecified coumarin derivative was weakly cytotoxic against MCF-7 cells, with an IC50 value of 25.4 µg/mL. medcraveonline.com Another investigation focusing on a flavonoid, 5,7-dihydroxy-3,4',8-trimethoxyflavone, from Indonesian Micromelum minutum leaves found it to inhibit MCF-7 cell viability with an IC50 of 369±8 µM, while the isolated coumarins were not active. researchgate.net
While direct data for this compound against the liver cancer cell line (HepG2) is sparse, studies on its derivatives have shown notable activity. The coumarin 8-hydroxyisocapnolactone-2',3'-diol, isolated from the chloroform extract of Micromelum minutum leaves, demonstrated strong cytotoxicity towards HepG2 cells, with an IC50 value of 5.9 µg/ml. medcraveonline.comtandfonline.comtandfonline.comresearchgate.net The cytotoxicity of this compound was considered moderate, with IC50 values ranging from 5.0 to 10.0 μg/ml. tandfonline.com
| Compound | Cell Line | IC50 Value (µg/ml) | Reference |
|---|---|---|---|
| 8-hydroxyisocapnolactone-2',3'-diol | HepG2 | 5.9 | medcraveonline.comtandfonline.comtandfonline.comresearchgate.net |
Antileishmanial Activity Studies
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new effective treatments is ongoing, with many natural products being screened for antileishmanial properties. nih.govnih.gov While phytochemical surveys of the Rutaceae family, to which Micromelum belongs, have noted antileishmanial activity among its secondary metabolites, specific studies detailing the in vitro or in vivo antileishmanial activity of this compound are not available in the current literature. medcraveonline.com Research on other plant-derived compounds, such as anemonin, has shown significant antileishmanial activity against both the promastigote and amastigote forms of Leishmania species, with IC50 values in the nanomolar range. mdpi.com These studies often utilize colorimetric methods, like the MTT assay, to assess the viability of the parasite after treatment. researchgate.net
Antifungal Activity Investigations of this compound Analogues (e.g., this compound B and C)
Investigations into the antifungal properties of coumarins and their analogues are an active area of research. Natural coumarins like scopoletin have demonstrated activity against pathogenic fungi such as Candida tropicalis. frontiersin.org The effectiveness of antifungal agents is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in microbial death. researchgate.netmdpi.com While coumarins as a class are known to possess antifungal properties, specific studies on the antifungal activity of this compound analogues like this compound B and C could not be found in the reviewed literature. nih.gov Research on other natural flavonoids, such as myricetin, has shown antifungal activity against various Candida species, with MIC50 values ranging from 1.3 to 320 µg/mL depending on the species. nih.gov
Evaluation of Anti-inflammatory Potential of Related Coumarins and Plant Extracts
Coumarins, including those isolated from the genus Micromelum, are well-documented for their anti-inflammatory properties. researchgate.net These compounds can modulate various inflammatory pathways. For instance, a structural analogue of this compound, muralatin I, was found to inhibit nitric oxide (NO) production in RAW 264.7 cells with an IC50 value of 30.5 ± 1.5 μM. nih.gov Another related compound, minutuminolate, also demonstrated inhibition of NO production. nih.govacs.org The anti-inflammatory effects of these coumarins are also evaluated by measuring their ability to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). acs.org Studies on coumarins 1-3 (minutuminolate and related compounds) showed they could inhibit TNF-α production in lipopolysaccharide-stimulated cells without affecting cell viability at the tested concentrations. acs.org
Data Tables
Table 1: Anti-inflammatory Activity of Coumarins Related to this compound This table presents data for coumarins structurally related to this compound, as specific data for this compound was not available.
| Compound | Assay | Cell Line | IC50 Value (μM) | Source |
|---|---|---|---|---|
| Minutuminolate (1) | Nitric Oxide (NO) Production Inhibition | BV-2 | 26.9 ± 0.8 to 53.2 ± 4.4 | nih.gov |
| Muralatin I (3) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 30.5 ± 1.5 | nih.gov |
Table 2: Representative Cytotoxicity Data of Various Compounds on Relevant Cell Lines This table provides examples of IC50 values for other compounds on the specified cell lines to offer context, as specific this compound data was not found in the available literature.
| Cell Line | Compound | IC50 Value | Source |
|---|---|---|---|
| K562 (Leukemia) | [Ag2(sac)2(dap)2] complex | 3.18 ± 0.04 μM | dergipark.org.tr |
| K562 (Leukemia) | Cisplatin | 5.90 ± 0.59 μM | dergipark.org.tr |
| A549 (Lung) | [Ag2(sac)2(dap)2] complex | 17.93 ± 1.06 μM | dergipark.org.tr |
| A549 (Lung) | Cisplatin | 12.74 ± 1.26 μM | dergipark.org.tr |
| HeLa (Cervical) | [Ag2(sac)2(dap)2] complex | 19.53 ± 1.74 μM | dergipark.org.tr |
| HeLa (Cervical) | Cisplatin | 4.00 ± 0.47 μM | dergipark.org.tr |
Assessment of Nitric Oxide (NO) Production Inhibition
Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes, including the inflammatory response. sigmaaldrich.commdpi.com Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. mdpi.comisfcppharmaspire.com Consequently, the inhibition of NO production is a key target for novel anti-inflammatory agents. mdpi.comnih.gov The anti-inflammatory potential of a compound can be evaluated by its ability to suppress NO production in cells stimulated with inflammatory agents like lipopolysaccharide (LPS). mdpi.com
A standard method for this assessment is the Griess assay, which measures the concentration of nitrite (B80452) (NO₂⁻), a stable and oxidized product of NO, in cell culture supernatants. abbkine.comlabiostring.comnih.gov In a typical experimental setup, macrophage cell lines, such as RAW 264.7, are incubated with the test compound at various concentrations before being stimulated with LPS to induce an inflammatory response and subsequent NO production. mdpi.com The amount of nitrite is then quantified colorimetrically, and the inhibitory effect of the compound is determined by comparing it to untreated, stimulated cells.
While extracts from the plant Micromelum minutum, a source of this compound, have been investigated for their anti-inflammatory properties, specific data from in vitro studies detailing the dose-dependent inhibitory effects of isolated this compound on nitric oxide production are not extensively available in the current scientific literature. A review of the phytoconstituents of the Micromelum genus indicated that some coumarins were assessed for their inhibitory effects on nitric oxide, but this compound was not explicitly detailed in this context. researchgate.net
Analysis of NF-κB Induction Inhibition
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a multitude of genes involved in the inflammatory and immune responses. nih.goveurofinsdiscovery.comunc.edu The NF-κB signaling pathway is a central mediator in inflammation, and its inhibition is a significant strategy in the development of anti-inflammatory therapies. eurofinsdiscovery.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. eurofinsdiscovery.com Upon stimulation by inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. nih.govmdpi.com
The inhibitory effect of a compound on NF-κB activation can be assessed through various cellular and molecular assays. nih.govmdpi.com These include reporter gene assays, where cells are transfected with a plasmid containing a luciferase or β-galactosidase gene under the control of an NF-κB promoter. eurofinsdiscovery.com A reduction in reporter gene activity in the presence of the test compound indicates inhibition of the NF-κB pathway. eurofinsdiscovery.com Another common method is immunofluorescence microscopy, which visually tracks the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus. mdpi.comnih.gov
Although the anti-inflammatory properties of compounds isolated from Micromelum minutum have been a subject of interest, specific research detailing the direct inhibitory activity of this compound on the NF-κB signaling pathway is not readily found in the reviewed literature. One review mentioned that certain coumarins from this plant were evaluated for their impact on NF-κB induction, but specific findings for this compound were not provided. researchgate.net
Computational Studies and In Silico Modeling for Biological Activity Prediction
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. isfcppharmaspire.comnih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand (such as this compound) with the active site of a target protein. isfcppharmaspire.com In the context of inflammation, key protein targets include cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). isfcppharmaspire.comnih.govresearchgate.netresearchgate.net
A molecular docking simulation of this compound against these inflammatory targets would involve:
Preparation of Protein and Ligand Structures: Obtaining the 3D crystal structure of the target protein (e.g., COX-2) from a repository like the Protein Data Bank (PDB) and preparing the 3D structure of this compound. nih.gov
Docking Simulation: Using software like AutoDock Vina to place the this compound molecule into the binding site of the protein. The program then explores various possible binding conformations and orientations. isfcppharmaspire.comnih.gov
Analysis of Results: The simulation yields a binding energy score (typically in kcal/mol), which indicates the strength of the interaction. nih.gov A lower binding energy suggests a more stable complex. The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the protein's active site. researchgate.netresearchgate.net
While no specific molecular docking studies of this compound with COX-2 or iNOS are currently published, this in silico approach holds the potential to elucidate its theoretical anti-inflammatory mechanism and guide further experimental validation.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.comillinois.edunih.gov In drug discovery, MD simulations are often employed to assess the stability of a ligand-protein complex predicted by molecular docking. mdpi.comnih.gov An MD simulation provides insights into how the complex behaves in a dynamic, solvated environment that mimics physiological conditions. mdpi.commdpi.com
A typical MD simulation for a this compound-protein complex would involve:
System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to replicate a physiological environment. mdpi.commdpi.com
Simulation Run: The simulation is run for a specific period (e.g., nanoseconds), calculating the forces between atoms and their subsequent movements at very short time intervals. nih.gov
Trajectory Analysis: The resulting trajectory is analyzed to evaluate the stability of the complex. Key parameters include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural changes over time, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein. nih.gov
Currently, there are no published molecular dynamics simulation studies specifically for this compound bound to inflammatory target proteins. Such studies would be valuable to confirm the stability of the binding mode predicted by molecular docking and to understand the dynamic interactions that govern its potential inhibitory activity.
In Silico ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity)
In silico ADMET profiling is a crucial step in early-stage drug discovery that uses computational models to predict the pharmacokinetic and toxicological properties of a compound. nih.gov These predictions help to identify potential liabilities of a drug candidate before it undergoes expensive and time-consuming experimental testing. nih.gov
An in silico ADMET profile for this compound would typically assess the following properties:
Absorption: Prediction of oral bioavailability and intestinal absorption, which are critical for orally administered drugs.
Distribution: Evaluation of parameters like plasma protein binding and blood-brain barrier penetration.
Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is important for understanding drug-drug interactions.
Excretion: Estimation of how the compound is likely to be eliminated from the body.
Toxicity: Prediction of potential toxic effects, such as hepatotoxicity, cardiotoxicity, and mutagenicity.
Various online tools and software packages are available to perform these predictions based on the chemical structure of the molecule. Specific ADMET profiling studies for this compound are not currently available in the literature. Conducting such an analysis would provide valuable insights into its drug-likeness and potential for further development as a therapeutic agent.
Advanced Analytical and Characterization Methodologies in Microminutin Research
High-Resolution Mass Spectrometry Techniques (HRMS/MS) for Structural Elucidation and Profiling
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of unknown compounds, offering unparalleled precision in mass measurement. youtube.com For a novel compound like Microminutin, HRMS provides the exact molecular weight, which is crucial for determining its elemental composition. This technique can differentiate between molecules with very similar masses, a critical capability when dealing with complex natural extracts. youtube.com
Tandem mass spectrometry (MS/MS) further enhances structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern serves as a molecular fingerprint, providing vital information about the compound's substructures. By piecing together these fragments, researchers can deduce the connectivity of atoms within the this compound molecule. Modern HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, deliver the high resolution necessary to distinguish between closely related compounds, ensuring accurate identification. youtube.com
A typical workflow for the HRMS/MS analysis of this compound would involve:
Accurate Mass Measurement: Determining the high-resolution mass of the molecular ion to propose a molecular formula.
Fragmentation Analysis: Subjecting the parent ion to fragmentation and analyzing the resulting product ions.
Database Comparison: Comparing the obtained fragmentation pattern with spectral libraries of known compounds to identify structural motifs.
Table 1: Illustrative HRMS/MS Data for a Hypothetical Compound
| Parameter | Value | Interpretation |
| Measured m/z | 250.0837 | The mass-to-charge ratio of the molecular ion. |
| Calculated Mass | 250.0841 | The theoretical mass for a proposed formula (e.g., C₁₄H₁₂O₄). |
| Mass Accuracy (ppm) | 1.6 | High accuracy supports the proposed elemental composition. |
| Major Fragment Ions | 222.0889, 194.0940, 166.0628 | Provides clues to the structural components of the molecule. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules like this compound. wikipedia.orgwikipedia.org It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). wikipedia.orgwikipedia.org The chemical shifts, coupling constants, and signal intensities in an NMR spectrum allow for the precise mapping of the molecular structure. wikipedia.org
For this compound, a combination of one-dimensional and two-dimensional NMR experiments would be employed:
¹H NMR: Identifies the number and types of protons in the molecule and their neighboring environments.
¹³C NMR: Determines the number and types of carbon atoms.
2D NMR (e.g., COSY, HSQC, HMBC): Establishes the connectivity between protons, between protons and carbons, and long-range correlations, respectively. This is crucial for assembling the complete molecular puzzle.
The principle of NMR involves aligning the nuclear spins in a strong magnetic field and then perturbing this alignment with a radio-frequency pulse. wikipedia.orgwikipedia.org The subsequent emission of electromagnetic waves by the nuclei is detected and analyzed to produce the NMR spectrum. wikipedia.org
Table 2: Representative ¹³C and ¹H NMR Data for a Coumarin-like Structure
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| 2 | 161.5 | - |
| 3 | 112.8 | 6.25 (d, 9.5) |
| 4 | 143.7 | 7.80 (d, 9.5) |
| 4a | 118.2 | - |
| 5 | 128.9 | 7.55 (d, 8.5) |
| 6 | 124.5 | 7.30 (t, 8.0) |
| 7 | 131.8 | 7.45 (t, 8.0) |
| 8 | 116.5 | 7.35 (d, 8.0) |
| 8a | 154.2 | - |
Hyphenated Techniques (e.g., UPLC-HRMS/MS) for Complex Mixture Analysis
In the study of natural products, the compound of interest, such as this compound, is often present in a complex mixture. Hyphenated techniques, particularly Ultra-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UPLC-HRMS/MS), are powerful tools for the analysis of such intricate samples. mdpi.commdpi.com
UPLC provides rapid and high-resolution separation of the components in a mixture based on their physicochemical properties. nih.gov The separated components are then introduced directly into the HRMS/MS system for identification and structural characterization. nih.gov This combination allows for the simultaneous separation and identification of multiple compounds in a single run, making it highly efficient for profiling complex extracts and isolating novel compounds like this compound. mdpi.com The high sensitivity of this technique enables the detection of trace amounts of the compound. nih.gov
Spectroscopic Data Interpretation for Novel Coumarin (B35378) Identification
The identification of a novel coumarin like this compound relies heavily on the meticulous interpretation of spectroscopic data. Coumarins are a class of compounds characterized by a specific benzopyrone skeleton, and their spectroscopic signatures often exhibit characteristic features. nih.govresearchgate.net
UV-Vis Spectroscopy: Provides initial clues about the chromophore system present in the molecule.
Infrared (IR) Spectroscopy: Helps in identifying functional groups such as carbonyls, hydroxyls, and double bonds.
Mass Spectrometry: As discussed, HRMS provides the elemental composition, and the fragmentation patterns in MS/MS can be characteristic of the coumarin core and its substituents.
NMR Spectroscopy: The final and most definitive piece of the puzzle. The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra are compared with known coumarin structures to establish the precise substitution pattern and stereochemistry of the new molecule. nih.gov
The combined analysis of data from these techniques allows researchers to build a complete and accurate picture of the molecular structure of a novel compound like this compound.
Future Research Directions and Translational Potential
Exploration of Novel and Efficient Synthetic Pathways for Microminutin and its Analogues
The exploration of novel and efficient synthetic pathways for this compound and its analogues is a burgeoning area of research, driven by the need for pure compounds for biological testing and the development of derivatives with enhanced therapeutic properties. While specific synthetic routes for this compound are not extensively detailed in publicly available literature, the synthesis of its core coumarin (B35378) structure is well-established through various named reactions. These classical methods, including the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction, provide a foundational framework for accessing the basic coumarin scaffold. ijnrd.org
Modern synthetic organic chemistry offers a plethora of more advanced and efficient methodologies that could be adapted for the synthesis of this compound and its analogues. For instance, palladium-catalyzed oxidative Heck coupling reactions allow for the direct synthesis of 4-arylcoumarins, which could be a key step in constructing certain analogues. organic-chemistry.org Another promising approach involves the gold(I)-catalyzed cyclization of phenol-derived propiolates, which has been successfully applied to the synthesis of natural coumarins like ayapin and scoparone. organic-chemistry.org The use of green catalysts, such as tetra butyl ammonium bromide in solvent-free conditions for the Pechmann condensation, aligns with the growing emphasis on environmentally benign synthetic methods. ijnrd.org
The synthesis of analogues of natural products like this compound is crucial for exploring their therapeutic potential. researchgate.netnih.gov Chemoenzymatic synthesis, which utilizes enzymes as biocatalysts, is an emerging field that offers high chemo-, regio-, and stereoselectivity, often under milder reaction conditions than traditional chemical synthesis. researchgate.net This approach could be particularly valuable for the synthesis of complex this compound analogues. The development of a flexible synthetic plan would not only facilitate the production of this compound itself but also enable the creation of a library of derivatives for structure-activity relationship studies. nih.gov
| Synthetic Method | Description | Potential Application for this compound Synthesis |
| Pechmann Condensation | Condensation of a phenol with a β-keto ester under acidic conditions. | A fundamental method for the formation of the coumarin ring system of this compound. |
| Knoevenagel Condensation | Reaction of an aldehyde or ketone with an active methylene compound. | Can be used to form the α,β-unsaturated system of the coumarin ring. |
| Perkin Reaction | Condensation of an aromatic aldehyde and an acid anhydride. | Another classical method to access the coumarin core. |
| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium ylide. | Useful for the formation of the double bond in the pyrone ring of the coumarin. |
| Palladium-catalyzed Heck Coupling | A cross-coupling reaction to form a substituted alkene. | Could be employed for the synthesis of analogues with aryl substitutions. organic-chemistry.org |
| Gold(I)-catalyzed Cyclization | Intramolecular hydroarylation of phenol-derived propiolates. | A modern and efficient method for coumarin synthesis. organic-chemistry.org |
| Chemoenzymatic Synthesis | The use of enzymes to catalyze specific reaction steps. | Offers high selectivity and milder reaction conditions for complex analogues. researchgate.net |
Elucidation of Detailed Molecular Mechanisms Underlying Observed Biological Activities
This compound is reported to be a cytotoxic coumarin, and while its specific molecular mechanisms are yet to be fully elucidated, the broader class of coumarins is known to exert cytotoxic effects through a variety of mechanisms. A primary mode of action for many cytotoxic coumarins is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govfrontiersin.org This is often mediated through the activation of the caspase cascade, a family of proteases that are central to the apoptotic process. frontiersin.org Coumarins have been shown to up-regulate the expression of pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins such as Bcl-2. frontiersin.org Furthermore, some coumarin derivatives induce internucleosomal DNA fragmentation, a hallmark of apoptosis. nih.gov
Inhibition of cell proliferation and cell cycle arrest are other key mechanisms by which coumarins exhibit their anticancer activity. nih.gov For instance, the coumarin esculetin has been shown to induce a G1 cell cycle arrest in leukemia cells by modulating the levels of cell cycle regulatory proteins like cyclin D1 and p27. nih.gov Some coumarins can also interfere with critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation. nih.govnih.gov
The modulation of oxidative stress is another facet of the biological activity of coumarins. While some coumarins possess antioxidant properties, others can act as pro-oxidants in the tumor microenvironment, leading to an increase in reactive oxygen species (ROS) that can damage cancer cells. nih.gov Additionally, coumarins have been found to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize, and can also impede the metastatic process itself. nih.gov Given that this compound is a coumarin with cytotoxic properties, it is plausible that its biological activities are mediated through one or more of these established mechanisms.
| Potential Molecular Mechanism | Description | Relevance to this compound |
| Induction of Apoptosis | Programmed cell death characterized by specific morphological and biochemical changes. nih.govfrontiersin.org | As a cytotoxic coumarin, this compound is likely to induce apoptosis in cancer cells. |
| Inhibition of Cell Proliferation | Halting the process of cell division and growth. nih.gov | A probable mechanism contributing to the cytotoxic effects of this compound. |
| Cell Cycle Arrest | Blocking the progression of the cell cycle at specific checkpoints. nih.gov | This compound may arrest cancer cells in a particular phase of the cell cycle. |
| Modulation of Oxidative Stress | Altering the balance of pro-oxidants and antioxidants within a cell. nih.gov | The effect of this compound on cellular redox status could contribute to its cytotoxicity. |
| Inhibition of Angiogenesis | Preventing the formation of new blood vessels. nih.gov | A potential mechanism to inhibit tumor growth and metastasis. |
| Inhibition of Metastasis | Preventing the spread of cancer cells to other parts of the body. nih.gov | Could be a significant aspect of this compound's anticancer potential. |
| PI3K/Akt/mTOR Pathway Inhibition | Interference with a key signaling pathway involved in cell growth and survival. nih.govnih.gov | A specific molecular target that may be modulated by this compound. |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Targeted Bioactivity
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For coumarin derivatives, SAR studies have revealed several key structural features that are crucial for their cytotoxic and other biological effects. nih.govresearchgate.netnih.govnih.gov The nature and position of substituents on the coumarin ring system play a significant role in determining the potency and selectivity of these compounds. researchgate.net
For instance, the presence and location of hydroxyl groups on the benzenoid ring of the coumarin nucleus are often critical for their free radical scavenging and cytotoxic activities. researchgate.net Specifically, 6,7-dihydroxy-substituted coumarins have demonstrated tumor cell-specific cytotoxicity. nih.gov The introduction of short aliphatic chains or electron-withdrawing groups, such as nitro or acetate (B1210297) groups, can also enhance the biological activity of coumarins. nih.gov
In the context of this compound, which possesses a methoxy group and a furanone ring, SAR studies on its derivatives would be invaluable. Modifications to the methoxy group, such as demethylation to a hydroxyl group or conversion to other alkoxy groups, could significantly impact its activity. Similarly, alterations to the furanone ring, including changes to the methyl group or saturation of the double bond, would provide crucial information on the pharmacophore of this compound. Computational studies, such as quantitative structure-activity relationship (QSAR) analysis, can be employed to correlate physical parameters of the molecules with their cytotoxic activity, thereby guiding the design of more potent derivatives. nih.gov
| Structural Modification | Potential Impact on Bioactivity |
| Hydroxylation of the Benzene (B151609) Ring | Can significantly influence antioxidant and cytotoxic activity. nih.govresearchgate.net |
| Alkylation/Dealkylation of Hydroxyl Groups | Modifies the lipophilicity and hydrogen bonding capacity of the molecule. |
| Introduction of Electron-Withdrawing Groups | May enhance the electrophilicity and reactivity of the coumarin ring. nih.gov |
| Modification of the Furanone Ring | Could alter the binding affinity to biological targets. |
| Introduction of Halogens | Can affect the metabolic stability and electronic properties of the molecule. |
| Synthesis of Hybrid Molecules | Combining the this compound scaffold with other bioactive moieties could lead to synergistic effects. nih.gov |
Development of Quality Control Standards for Natural Product-Derived this compound
The development of robust quality control (QC) standards for natural product-derived this compound is essential to ensure its consistency, safety, and efficacy for any potential therapeutic application. researchgate.net Given the inherent variability in the chemical composition of plant materials due to factors like geographical location, climate, and harvesting time, stringent QC measures are imperative. sigmaaldrich.com The World Health Organization (WHO) has established guidelines for the quality control of medicinal plant materials, which provide a valuable framework for developing standards for this compound. who.intijpca.org
A comprehensive QC program for this compound should encompass several key aspects. Firstly, the identity of the plant source must be unequivocally established through macroscopic and microscopic examination, as well as chemical profiling techniques. Secondly, the purity of the derived material needs to be assessed to ensure the absence or acceptable levels of contaminants such as heavy metals, pesticide residues, and microbial contamination. who.int
The potency of the this compound-containing product must be standardized by quantifying the concentration of this compound and potentially other related bioactive compounds. iroatech.com This can be achieved through the use of advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. fishersci.com The development and use of certified phytochemical reference standards for this compound are crucial for the accurate calibration of analytical instruments and the validation of analytical methods. sigmaaldrich.comiroatech.comhpc-standards.com A combination of chemical profiling and multivariate analysis can serve as a powerful tool for the quality control of herbal extracts and finished products containing this compound. researchgate.net
| Quality Control Parameter | Analytical Techniques | Purpose |
| Identity | Macroscopic and microscopic examination, HPLC, TLC, DNA barcoding | To confirm the correct plant species and the presence of this compound. who.int |
| Purity | Atomic Absorption Spectroscopy (AAS), Gas Chromatography (GC), Mass Spectrometry (MS) | To detect and quantify contaminants like heavy metals, pesticides, and mycotoxins. who.int |
| Potency | HPLC, qNMR, UV-Vis Spectroscopy | To determine the concentration of this compound and other active compounds. fishersci.com |
| Consistency | Chemical fingerprinting (e.g., HPLC, HPTLC), Multivariate analysis | To ensure batch-to-batch consistency of the product. researchgate.net |
| Microbial Contamination | Plate count methods, tests for specific pathogens | To ensure the product is free from harmful microorganisms. who.int |
Theoretical Advancements in Phytochemical-Based Bioactivity Research, including Resistance Modulation
The field of phytochemical research is increasingly benefiting from theoretical advancements that are accelerating the discovery and development of new therapeutic agents. One of the most significant areas of progress is in the use of computational methods to predict the biological activity of phytochemicals. Machine learning algorithms, particularly convolutional neural networks, are being used to analyze molecular fingerprints of phytochemicals and predict their potential biological activities with high accuracy. researchgate.net This in silico approach allows for the rapid screening of large virtual libraries of compounds, prioritizing those with the highest likelihood of desired therapeutic effects for further experimental investigation.
A particularly promising application of phytochemicals is in combating antimicrobial and anticancer drug resistance. horizonepublishing.comnih.govresearchgate.netfrontiersin.org Many phytochemicals have been shown to modulate drug resistance through various mechanisms, such as the inhibition of efflux pumps, which are membrane proteins that actively transport drugs out of cells, thereby reducing their intracellular concentration and efficacy. horizonepublishing.comresearchgate.net Phytochemicals can also inhibit drug-modulating enzymes, interfere with quorum sensing (a form of bacterial communication), and disrupt biofilm formation, all of which contribute to drug resistance. horizonepublishing.comresearchgate.net
Theoretical models are being developed to better understand these resistance modulation mechanisms and to design phytochemical-based therapies that can be used in combination with existing drugs to enhance their effectiveness. The synergistic use of phytochemicals with conventional antibiotics or chemotherapeutic agents is a key strategy to overcome drug resistance. mdpi.com As a coumarin, this compound has the theoretical potential to act as a resistance modulator, and further research in this area could unlock new therapeutic applications for this compound and its derivatives.
| Theoretical Advancement | Description | Potential Application for this compound Research |
| Machine Learning for Bioactivity Prediction | Use of algorithms to predict the biological activities of compounds based on their chemical structure. researchgate.net | Rapidly screen this compound derivatives for a wide range of potential therapeutic activities. |
| Molecular Docking and Simulation | Computational methods to predict the binding of a ligand to a receptor and to study the dynamics of their interaction. | Elucidate the molecular targets of this compound and the mechanism of its biological activity. |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that relate the chemical structure of a compound to its biological activity. nih.gov | Guide the design of this compound analogues with improved potency and selectivity. |
| Network Pharmacology | A systems-level approach to understand the complex interactions between drugs, targets, and diseases. | Identify the multiple targets and pathways that may be modulated by this compound. |
| Modeling of Resistance Modulation | Computational studies to understand and predict how phytochemicals can overcome drug resistance. horizonepublishing.comresearchgate.net | Investigate the potential of this compound to be used in combination therapies to combat drug resistance. |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Microminutin with high purity, and how can reproducibility be ensured?
- Methodology : Follow step-by-step synthesis protocols with rigorous control of reaction parameters (e.g., temperature, solvent polarity, catalyst concentration). Validate purity using HPLC (≥95% purity threshold) and elemental analysis. Document deviations and calibration metrics for instruments (e.g., NMR spectrometers) to ensure reproducibility .
Q. Which analytical techniques are recommended for characterizing this compound’s structural and functional properties?
- Methodology : Combine spectroscopic (NMR, IR), crystallographic (XRD), and chromatographic (GC-MS, HPLC) techniques. For functional properties, use calorimetry (DSC for thermal stability) and spectrophotometric assays (e.g., UV-Vis for electronic transitions). Cross-validate results with computational simulations (DFT for molecular geometry) .
Q. How should researchers conduct a literature review to identify knowledge gaps in this compound’s pharmacological applications?
- Methodology : Use systematic review frameworks (PRISMA guidelines) and databases (PubMed, SciFinder). Filter studies by relevance (e.g., in vitro bioactivity, pharmacokinetics) and apply inclusion/exclusion criteria (e.g., peer-reviewed articles post-2010). Map gaps using tools like VOSviewer to visualize understudied domains .
Advanced Research Questions
Q. What experimental designs are optimal for investigating this compound’s stability under varying environmental conditions (pH, temperature, light)?
- Methodology : Employ factorial design (DOE) to test multifactorial interactions. For example, use a 3×3 matrix to assess degradation kinetics at pH 4–9 and 25–60°C. Quantify degradation products via LC-MS and apply Arrhenius modeling to predict shelf-life. Include control groups with inert analogs to isolate degradation pathways .
Q. How can contradictions between computational predictions and experimental data on this compound’s reactivity be resolved?
- Methodology : Perform sensitivity analysis on computational parameters (e.g., basis sets in DFT, force fields in MD simulations). Validate in silico results with experimental kinetic studies (e.g., stopped-flow spectrometry for reaction rates). Use Bayesian statistics to quantify uncertainty and refine models iteratively .
Q. What strategies are effective for analyzing this compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodology : Combine biophysical techniques (SPR for binding affinity, ITC for thermodynamics) with cellular assays (e.g., fluorescence microscopy for localization). For complex systems, use cryo-EM to resolve binding conformations. Apply network pharmacology to identify off-target effects and polypharmacological potential .
Q. How can researchers address discrepancies in reported thermodynamic properties (e.g., ΔG, ΔH) of this compound across studies?
- Methodology : Conduct meta-analysis using standardized datasets (e.g., NIST ThermoML entries). Apply multivariate regression to identify confounding variables (e.g., solvent polarity, ionic strength). Replicate key studies under controlled conditions and publish raw data in open-access repositories for transparency .
Methodological Considerations
- Data Validation : Use triplicate measurements and report confidence intervals (95% CI) for critical parameters (e.g., IC50 values). Adhere to ICH guidelines for pharmaceutical compounds .
- Ethical Reporting : Disclose conflicts of interest and cite prior work comprehensively to avoid redundancy. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Statistical Rigor : Predefine significance thresholds (e.g., p < 0.01) and correct for multiple comparisons (e.g., Bonferroni adjustment). Use open-source tools (R, Python) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
